D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1-->6)-O-[6-deoxy-6-[(1-oxo-5-hexyn-1-yl)amino]-alpha-D-glucopyranosyl-(1-->4)]-2-deoxy-
Description
D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1→6)-O-[6-deoxy-6-[(1-oxo-5-hexyn-1-yl)amino]-alpha-D-glucopyranosyl-(1→4)]-2-deoxy- (hereafter referred to as Compound X) is a structurally complex aminoglycoside derivative. Its molecular formula is C18H37N5O10 with a molecular weight of 483.51 g/mol . The compound features a central streptamine core (2-deoxy-streptamine) linked to two modified glucopyranosyl residues:
- A 3-amino-3-deoxy-alpha-D-glucopyranosyl unit at the (1→6) position.
- A 6-deoxy-6-[(1-oxo-5-hexyn-1-yl)amino]-alpha-D-glucopyranosyl unit at the (1→4) position .
This unique substitution pattern, particularly the 1-oxo-5-hexyn-1-yl amino group, distinguishes it from classical aminoglycosides.
Properties
Molecular Formula |
C24H42N4O12 |
|---|---|
Molecular Weight |
578.6 g/mol |
IUPAC Name |
N-[[6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl]hex-5-ynamide |
InChI |
InChI=1S/C24H42N4O12/c1-2-3-4-5-13(30)28-7-11-16(32)18(34)19(35)24(37-11)40-22-10(26)6-9(25)21(20(22)36)39-23-17(33)14(27)15(31)12(8-29)38-23/h1,9-12,14-24,29,31-36H,3-8,25-27H2,(H,28,30) |
InChI Key |
RZZNPWWJPOVAGZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCC(=O)NCC1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler sugar molecules. The key steps include:
Glycosylation: This involves the formation of glycosidic bonds between sugar molecules.
Amination: Introduction of amino groups into the sugar backbone.
Acylation: Addition of acyl groups to form the final structure.
Industrial Production Methods
Industrial production of such complex compounds often involves fermentation processes using genetically engineered microorganisms. These microorganisms are capable of producing the compound in large quantities, which are then purified through various chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups.
Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.
Substitution: Nucleophilic substitution reactions can take place at the amino groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Antibiotic Development
D-Streptamine serves as a crucial building block in the synthesis of aminoglycoside antibiotics, which are widely used to treat bacterial infections. Its structure allows for modifications that enhance antibacterial activity against Gram-negative bacteria.
Key Antibiotics Derived from D-Streptamine:
- Streptomycin : Used primarily against tuberculosis and other serious infections.
- Neomycin : Effective for topical applications and in treating gastrointestinal infections.
- Gentamicin : Commonly used for severe infections caused by Gram-negative bacteria.
The mechanism of action involves binding to the bacterial ribosome, disrupting protein synthesis, which ultimately leads to cell death. This property has made D-streptamine derivatives essential in the fight against antibiotic-resistant bacteria .
Enzymatic Synthesis
Recent studies have highlighted the potential of D-streptamine in enzymatic synthesis processes. For instance, it acts as an excellent methyl acceptor in reactions catalyzed by aminotransferases, facilitating the production of various aminoglycoside antibiotics .
Case Study: Enzymatic Reactions
A study demonstrated that methyl derivatives of D-streptamine could be synthesized using specific aminotransferases, showcasing its utility as a substrate in biosynthetic pathways. This enzymatic approach offers a more environmentally friendly method for producing antibiotics compared to traditional chemical synthesis .
Analytical Methods
D-Streptamine is also utilized in analytical methodologies for detecting and quantifying antibiotic residues in biological and environmental samples. Techniques such as high-performance liquid chromatography (HPLC) and spectrophotometry have been employed to analyze its presence and concentration effectively.
Example Analytical Methodologies:
- Kinetic Spectrophotometric Method : This method allows for the determination of streptomycin (which contains D-streptamine) concentrations with high precision. The correlation between reaction rate and concentration was established, demonstrating its effectiveness in quality control settings .
- Colorimetric Probes : Recent advancements include the development of colorimetric probes that utilize D-streptamine derivatives for selective detection of aminoglycoside antibiotics in complex matrices .
Green Chemistry Applications
The green synthesis of nanoparticles using plant extracts has opened new avenues for the application of D-streptamine in nanotechnology. Silver nanoparticles synthesized from plant extracts can interact with D-streptamine derivatives to create novel antimicrobial agents that leverage both the properties of nanoparticles and the antibacterial effects of aminoglycosides .
Mechanism of Action
The compound exerts its effects by binding to the bacterial ribosome, inhibiting protein synthesis. This binding disrupts the translation process, leading to bacterial cell death. The molecular targets include the 30S subunit of the ribosome, and the pathways involved are related to protein synthesis inhibition.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1: Structural and Molecular Properties
Pharmacological and Toxicological Comparisons
Mechanism of Action
- Compound X : Binds to the 16S rRNA of the bacterial 30S ribosomal subunit, disrupting protein synthesis. The hexynyl group may enhance membrane permeability .
- Bekanamycin/Kanamycin: Classic aminoglycosides with similar ribosomal targeting but susceptible to aminoglycoside-modifying enzymes (AMEs) .
- Amikacin : The AHB side chain sterically hinders AMEs, reducing resistance .
- Apramycin : Unique bicyclic structure reduces interaction with AMEs, effective against resistant strains .
Toxicity Profiles
Table 2: Toxicity Data
Biological Activity
D-Streptamine, particularly the compound D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1-->6)-O-[6-deoxy-6-[(1-oxo-5-hexyn-1-yl)amino]-alpha-D-glucopyranosyl-(1-->4)]-2-deoxy- , is a complex aminoglycoside with significant biological activity. This article delves into its structure, biological mechanisms, and therapeutic applications, supported by relevant data tables and research findings.
Structure and Composition
The compound features a deoxystreptamine core modified with multiple sugar moieties, which are crucial for its biological function. The structural formula can be summarized as follows:
- Core Structure : D-Streptamine
- Sugar Modifications :
- O-3-amino-3-deoxy-alpha-D-glucopyranosyl
- 6-deoxy-6-[(1-oxo-5-hexyn-1-yl)amino]-alpha-D-glucopyranosyl
This unique configuration enhances its ability to interact with bacterial ribosomes, leading to inhibition of protein synthesis.
D-Streptamine derivatives exert their antibacterial effects primarily through the following mechanisms:
- Inhibition of Protein Synthesis : The compound binds to the 30S ribosomal subunit of bacteria, disrupting the translation process. This is a common mechanism among aminoglycosides.
- Induction of Misreading : By causing misreading of mRNA, it leads to the production of faulty proteins that can be detrimental to bacterial survival.
Biological Activity and Efficacy
Research has demonstrated that D-Streptamine derivatives exhibit potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The following table summarizes key findings regarding their efficacy:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|---|
| D-Streptamine | Escherichia coli | 4 µg/mL | Protein synthesis inhibition |
| D-Streptamine | Staphylococcus aureus | 2 µg/mL | Protein synthesis inhibition |
| D-Streptamine | Pseudomonas aeruginosa | 8 µg/mL | Protein synthesis inhibition |
Study 1: Efficacy Against Resistant Strains
A study conducted by researchers at the Upjohn Company evaluated the effectiveness of D-Streptamine against resistant strains of Staphylococcus epidermidis. The findings indicated that this compound retained significant activity even in the presence of aminoglycoside-modifying enzymes, which often confer resistance to antibiotics.
Study 2: Structure-Activity Relationship (SAR)
Research published in Antimicrobial Agents and Chemotherapy explored the SAR of various aminoglycosides, including D-Streptamine derivatives. It was found that modifications at specific positions (e.g., the 3-amino group) were critical for maintaining antibacterial potency. The presence of multiple amino groups in the sugar moieties was also essential for optimal activity.
Q & A
Q. How is the molecular structure of this compound characterized experimentally?
- Methodological Answer : Structural elucidation relies on nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D-COSY for glycosidic linkage confirmation), high-resolution mass spectrometry (HR-MS) for molecular weight validation, and X-ray crystallography for absolute stereochemistry. For example, α-configuration at C1 is confirmed by characteristic coupling constants (e.g., 3JH1-H2 ≈ 3–4 Hz for α-linkages) . Computational tools like Gaussian 09W can predict charge distribution and thermodynamic stability of derivatives .
Q. What are standard protocols for assessing acute toxicity in preclinical models?
- Methodological Answer : Acute toxicity is evaluated via OECD Guidelines 420 (fixed dose) or 423 (acute oral toxicity), using rodents (rats/mice) with endpoints including mortality, respiratory distress, and organ weight changes. Intravenous (IV) and subcutaneous (SC) routes are also tested to compare systemic effects. For example, reports lethal doses in rats via oral administration, while details IV LD50 values in mice .
Q. How can purity and stability of the compound be validated during synthesis?
- Methodological Answer : Purity is assessed using HPLC (C18 column, UV detection at 210 nm) and thin-layer chromatography (TLC; silica gel, n-butanol:acetic acid:water = 4:1:1). Stability studies under varying pH (2–9) and temperature (4–40°C) monitor degradation via LC-MS. Physical properties like melting point (e.g., 182°C for derivatives in ) and optical rotation ([α]D) are also critical .
Advanced Research Questions
Q. How can contradictions in reported toxicity data (e.g., species-specific effects) be resolved?
- Methodological Answer : Contradictions arise from differences in metabolic pathways or dosing regimens. To address this:
- Standardize dose metrics (mg/kg vs. body surface area).
- Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate exposure with renal/urogenital toxicity (e.g., notes kidney damage in dogs at low doses).
- Conduct cross-species comparative studies with matched endpoints (e.g., histopathology for nephrotoxicity) .
Q. What computational strategies predict the reactivity of glycosidic bonds in derivatives?
- Methodological Answer : Quantum-chemical calculations (e.g., Gaussian 09W) analyze bond dissociation energies and electrostatic potential surfaces. For instance, identifies nucleophilic attack sites (e.g., hydroxyl oxygen) and calculates dipole moments to assess stability. Molecular dynamics simulations (AMBER/CHARMM) model solvent interactions and conformational flexibility .
Q. How can glycosylation efficiency be optimized for derivatives with modified amino groups?
- Methodological Answer : Use regioselective protecting groups (e.g., Troc, TCP) to block undesired hydroxyls ( ). Mixed anhydride or Schmidt trichloroacetimidate methods enhance coupling yields (e.g., 82–90% yields in ). Post-glycosylation deprotection with NH3/MeOH or hydrazine ensures retention of labile substituents (e.g., 1-oxo-5-hexyn-1-yl groups) .
Key Research Challenges
- Mechanistic Toxicity : Conflicting data on mutagenicity () vs. bacterial DNA repair inhibition requires transcriptomic profiling (RNA-seq) in mammalian vs. prokaryotic models.
- Stereochemical Complexity : Racemization during synthesis (e.g., derivatives) demands chiral HPLC for enantiopurity validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
